molecular formula C14H8ClF3O3 B6365204 2-Chloro-5-(4-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261855-06-4

2-Chloro-5-(4-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6365204
CAS RN: 1261855-06-4
M. Wt: 316.66 g/mol
InChI Key: NDMLCWINCZSCIY-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-trifluoromethoxyphenyl)benzoic acid, 95% (2C5TFPBA95) is a widely used chemical compound in the field of synthetic organic chemistry. It is widely used as an intermediate in the synthesis of various compounds, such as drugs, dyes, and fragrances. It is also used in the manufacture of pharmaceuticals and agrochemicals. This compound is a white crystalline solid that is insoluble in water and soluble in organic solvents.

Scientific Research Applications

2-Chloro-5-(4-trifluoromethoxyphenyl)benzoic acid, 95% is widely used in scientific research due to its versatility and wide range of applications. It is used in the synthesis of various compounds, such as drugs, dyes, and fragrances. It is also used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a starting material for the synthesis of other compounds, such as polymers and other materials.

Mechanism of Action

2-Chloro-5-(4-trifluoromethoxyphenyl)benzoic acid, 95% acts as an acid catalyst in organic synthesis. It is a strong acid, which means that it is able to protonate a wide range of substrates, including aromatic and aliphatic compounds. It is also able to protonate and deprotonate a variety of organic compounds, allowing for the formation of various compounds.
Biochemical and Physiological Effects
2-Chloro-5-(4-trifluoromethoxyphenyl)benzoic acid, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for lab experiments. It is a strong acid, which means that it is able to protonate a wide range of substrates, including aromatic and aliphatic compounds. It is also relatively easy to handle and store, making it a convenient reagent for laboratory use. However, it is important to note that it is insoluble in water, so it must be handled with care.

Future Directions

In the future, 2-Chloro-5-(4-trifluoromethoxyphenyl)benzoic acid, 95% could be used in the synthesis of new drugs and materials. It could also be used to synthesize polymers, which could be used in a variety of applications. Additionally, it could be used as a reagent in the synthesis of other compounds, such as dyes and fragrances. Finally, it could be used to synthesize new catalysts for various reactions.

Synthesis Methods

2-Chloro-5-(4-trifluoromethoxyphenyl)benzoic acid, 95% is synthesized via a two-step synthesis. The first step involves the reaction of 4-trifluoromethoxyphenol with 2-chlorobenzoic acid in the presence of a strong base such as sodium hydroxide. The second step involves the formation of the desired product, 2-Chloro-5-(4-trifluoromethoxyphenyl)benzoic acid, 95%, through the reaction of the intermediate with a strong acid such as hydrochloric acid.

properties

IUPAC Name

2-chloro-5-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMLCWINCZSCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681318
Record name 4-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid

CAS RN

1261855-06-4
Record name 4-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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